Cas no 930-73-4 (1-Methylpyridin-1-ium iodide)

1-Methylpyridin-1-ium iodide structure
1-Methylpyridin-1-ium iodide structure
Produktname:1-Methylpyridin-1-ium iodide
CAS-Nr.:930-73-4
MF:C6H8IN
MW:221.038893699646
MDL:MFCD00160400
CID:999374
PubChem ID:13596

1-Methylpyridin-1-ium iodide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-METHYLPYRIDIN-1-IUM IODIDE
    • Pyridine methiodide
    • 1-Methylpyridinium·iodide
    • 1-Methylpyridinium iodide
    • N-Methylpyridinium iodide
    • PYRIDINIUM, 1-METHYL-, IODIDE
    • Pyridinium, 1-methyl-, iodide (1:1)
    • methylpyridinium iodide
    • 1-methyl pyridinium iodide
    • WLN: T6KJ A1 &I
    • HLNJFEXZDGURGZ-UHFFFAOYSA-M
    • NSC97384
    • AX8266500
    • 1-Methylpyridinium iodide, analytical standard
    • 1-Methylpyridinium iodide (6CI, 7CI)
    • Pyridinium, 1-methyl-, iodide (8CI, 9CI)
    • 1-Methylpyridin-1-ium iodide
    • MDL: MFCD00160400
    • Inchi: 1S/C6H8N.HI/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1
    • InChI-Schlüssel: HLNJFEXZDGURGZ-UHFFFAOYSA-M
    • Lächelt: [I-].C1C=C[N+](C)=CC=1

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 8
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 46.1
  • Topologische Polaroberfläche: 3.9

Experimentelle Eigenschaften

  • Farbe/Form: Solid

1-Methylpyridin-1-ium iodide Sicherheitsinformationen

1-Methylpyridin-1-ium iodide Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Cooke Chemical
BD3907646-5g
1-Methylpyridin-1-iumiodide
930-73-4 95%
5g
RMB 739.20 2025-02-20
AstaTech
50798-5/G
1-METHYLPYRIDIN-1-IUM IODIDE
930-73-4 97%
5g
$99 2023-09-17
eNovation Chemicals LLC
D757268-5g
1-Methylpyridinium·iodide
930-73-4 95%
5g
$110 2024-06-06
Enamine
EN300-1663440-0.25g
1-methylpyridin-1-ium iodide
930-73-4 95%
0.25g
$24.0 2023-06-04
Enamine
EN300-1663440-2.5g
1-methylpyridin-1-ium iodide
930-73-4 95%
2.5g
$94.0 2023-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AF349-5g
1-Methylpyridin-1-ium iodide
930-73-4 95%
5g
1499.0CNY 2021-07-17
Cooke Chemical
BD3907646-100mg
1-Methylpyridin-1-iumiodide
930-73-4 95%
100mg
RMB 44.80 2025-02-20
Enamine
EN300-1663440-10.0g
1-methylpyridin-1-ium iodide
930-73-4 95%
10g
$376.0 2023-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AF349-100mg
1-Methylpyridin-1-ium iodide
930-73-4 95%
100mg
57CNY 2021-05-07
Aaron
AR00GV7Q-250mg
1-Methylpyridinium·iodide
930-73-4 95%
250mg
$4.00 2025-01-24

1-Methylpyridin-1-ium iodide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  24 h, reflux
Referenz
An Aminopyridinium Ionic Liquid: A Simple and Effective Bifunctional Organocatalyst for Carbonate Synthesis from Carbon Dioxide and Epoxides
Ebrahimi, Amirhossein; Rezazadeh, Mostafa; Khosravi, Hormoz; Rostami, Ali ; Al-Harrasi, Ahmed, ChemPlusChem, 2020, 85(7), 1587-1595

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  overnight, reflux
Referenz
Direct C-H Sulfonylimination of Pyridinium Salts
Luo, Lihua; Tang, Juan; Sun, Rui; Li, Wenjing; Zheng, Xueli ; et al, Organic Letters, 2022, 24(15), 2821-2825

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Ethyl acetate ;  overnight, 70 °C
Referenz
An Electrostatically Enhanced Phenol as a Simple and Efficient Bifunctional Organocatalyst for Carbon Dioxide Fixation
Rostami, Ali ; Mahmoodabadi, Mohammadali; Hossein Ebrahimi, Amir; Khosravi, Hormoz; Al-Harrasi, Ahmed, ChemSusChem, 2018, 11(24), 4262-4268

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Acetone ;  16 h, rt → reflux
Referenz
Binding properties and supramolecular polymerization of a water-soluble resorcin[4]arene
Jordan, Jacobs H.; Wishard, Anthony; Mague, Joel T.; Gibb, Bruce C., Organic Chemistry Frontiers, 2019, 6(8), 1236-1243

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 12 h, 100 °C
Referenz
Alkyl Pyridinium Iodocuprate(I) Clusters: Structural Types and Charge Transfer Behavior
Wheaton, Amelia M.; Streep, Michaela E.; Ohlhaver, Christopher M.; Nicholas, Aaron D.; Barnes, Francis H.; et al, ACS Omega, 2018, 3(11), 15281-15292

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ;  8 h, rt
Referenz
Symmetric Halogen Bonding Is Preferred in Solution
Carlsson, Anna-Carin C.; Graefenstein, Jurgen; Budnjo, Adnan; Laurila, Jesse L.; Bergquist, Jonas; et al, Journal of the American Chemical Society, 2012, 134(12), 5706-5715

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  8 h, 80 °C
Referenz
Halide-promoted pyridinylation of α-acylmethylides with 2-halo-1-methylpyridinium iodides as reagents
Fu, Duo; Xu, Jiaxi, Organic & Biomolecular Chemistry, 2023, 21(5), 1008-1013

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  overnight, reflux
Referenz
Copper-Mediated and Palladium-Catalyzed Cross-Coupling of Indoles and N-Methylpyridinium Salts: A Practical Way to Prepare 3-(Pyridin-2-yl)indoles
Tang, Juan; Li, Shun; Zhang, Jing; Yan, Mei-xin; Shi, Yong-lin; et al, Organic Letters, 2023, 25(28), 5203-5208

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Solvents: Acetone ;  rt
Referenz
Preparation and in vitro evaluation of monoquaternary inhibitors of brain cholinesterases
Jun, Daniel; Paar, Martin; Binder, Jiri; Marek, Jan; Pohanka, Miroslav; et al, Letters in Organic Chemistry, 2009, 6(6), 500-503

Herstellungsverfahren 10

Reaktionsbedingungen
Referenz
Opening the Third Century of Polyhalide Chemistry: Thermally Stable Complex with "Trapped" Dichlorine
Usoltsev, Andrey N.; Adonin, Sergey A. ; Kolesov, Boris A.; Novikov, Alexander S.; Fedin, Vladimir P.; et al, Chemistry - A European Journal, 2020, 26(61), 13776-13778

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  16 h, 90 °C
Referenz
C6-Selective Direct Arylation of 2-Phenylpyridine via an Activated N-methylpyridinium Salt: A Combined Experimental and Theoretical Study
Yin, Changzhen; Zhong, Kangbao; Li, Wenjing; Yang, Xiao; Sun, Rui; et al, Advanced Synthesis & Catalysis, 2018, 360(20), 3990-3998

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  12 h, 90 °C
Referenz
External-photocatalyst-free visible-light-mediated aerobic oxidation and 1,4-bisfunctionalization of N-alkyl isoquinolinium salts
Zhou, Youkang; Liu, Wei; Xing, Zhiming; Guan, Jiali; Song, Zhibin; et al, Organic Chemistry Frontiers, 2020, 7(17), 2405-2413

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Solvents: Methanol ;  5 d, reflux
Referenz
Solid-state fluorescence of pyridinium styryl dyes
Matsui, Masaki; Ooiwa, Kohtaro; Okada, Ayumi; Kubota, Yasuhiro; Funabiki, Kazumasa; et al, Dyes and Pigments, 2013, 99(3), 916-923

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Solvents: Toluene ;  3 h, reflux
Referenz
Binding of Acetylcholine and Quaternary Ammonium Cations to Macrocyclic and Acyclic "Phane" Esters. Evaluation of the Cation-π Primary Interaction through Adaptive Aromatic Hosts
Roelens, Stefano; Torriti, Riccardo, Journal of the American Chemical Society, 1998, 120(48), 12443-12452

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  12 h, 70 °C
Referenz
Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts
Xu, Ke; Li, Wenjing; Sun, Rui; Luo, Lihua; Chen, Xue; et al, Organic Letters, 2020, 22(15), 6107-6111

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  2 h, 120 °C
Referenz
Insight into the Modes of Activation of Pyridinium and Bipyridinium Salts in Non-Covalent Organocatalysis
Weiss, Robin; Golisano, Tamara; Pale, Patrick ; Mamane, Victor, Advanced Synthesis & Catalysis, 2021, 363(20), 4779-4788

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Solvents: Ethyl acetate ;  3 h, 25 °C
Referenz
From Stoichiometric Reagents to Catalytic Partners: Selenonium Salts as Alkylating Agents for Nucleophilic Displacement Reactions in Water
Martins, Nayara Silva; Angel, Alix Y. Bastidas; Anghinoni, Joao M.; Lenardao, Eder J.; Barcellos, Thiago; et al, Advanced Synthesis & Catalysis, 2022, 364(1), 87-93

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  overnight, reflux
Referenz
Structural considerations for charge-enhanced Bronsted acid catalysts
Payne, Curtis ; Kass, Steven R., Journal of Physical Organic Chemistry, 2020, 33(8),

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  24 h, reflux
Referenz
Monotopic and heteroditopic calix[4]arene receptors as hosts for pyridinium and viologen ion pairs: a solution and solid-state study
Pescatori, Luca; Arduini, Arturo; Pochini, Andrea; Secchi, Andrea; Massera, Chiara; et al, Organic & Biomolecular Chemistry, 2009, 7(18), 3698-3708

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Solvents: Diethyl ether
Referenz
The Synthesis of Evoninic Acids
Shukla, Lena, 2006, , ,

1-Methylpyridin-1-ium iodide Raw materials

1-Methylpyridin-1-ium iodide Preparation Products

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:930-73-4)1-Methylpyridin-1-ium iodide
A916288
Reinheit:99%
Menge:25g
Preis ($):440.0